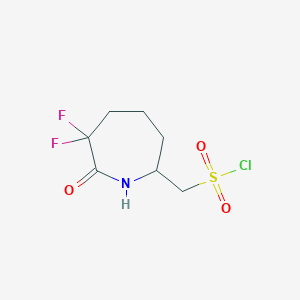

(6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride

Description

Structural Connectivity and Key Functional Groups

The compound (6,6-difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride (C₇H₁₀ClF₂NO₃S) features a seven-membered azepane ring with a sulfonyl chloride substituent at the 2-position, a ketone group at the 7-position, and two fluorine atoms geminal to each other at the 6-position. The azepane ring adopts a chair or boat conformation, with the sulfonyl chloride group extending from the nitrogen-bearing carbon. The fluorine atoms at C6 introduce steric and electronic effects, influencing ring puckering and substituent orientation.

| Key Structural Features | Description |

|---|---|

| Azepane ring | Seven-membered nitrogen-containing ring with partial unsaturation at C7 |

| Sulfonyl chloride group | Methanesulfonyl chloride (-SO₂Cl) attached to C2 of the azepane ring |

| 6,6-Difluoro substitution | Two fluorine atoms bonded to C6, creating a highly electronegative environment |

| 7-Oxo group | Ketone functionality at C7, contributing to ring rigidity and electronic effects |

Conformational Flexibility and Ring Strain

The azepane ring’s conformation is influenced by the 6,6-difluoro and 7-oxo groups. The ketone at C7 imposes partial double-bond character, limiting rotational freedom between C6 and C7. The difluoro substitution at C6 generates steric hindrance, favoring conformations where the fluorine atoms adopt antiperiplanar positions to minimize repulsion. Computational studies on analogous azepanes suggest that geminal fluorines stabilize chair conformations due to reduced 1,3-diaxial interactions.

Conformational Preferences

- Chair Conformation : Likely dominant due to minimized steric clashes between fluorine atoms and adjacent substituents.

- Boat Conformation : Possible but less favorable due to strain from the ketone group and sulfonyl chloride substituent.

Properties

IUPAC Name |

(6,6-difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClF2NO3S/c8-15(13,14)4-5-2-1-3-7(9,10)6(12)11-5/h5H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQAVOBTCNXPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C(C1)(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,6-difluoro-7-oxoazepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Sulfonamide Derivatives: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

Organic Synthesis

(6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride serves as a valuable reagent in organic synthesis. It can facilitate the preparation of various sulfonyl-containing compounds through nucleophilic substitution reactions. The electrophilic nature of the methanesulfonyl chloride group allows it to react with nucleophiles such as amines, alcohols, and thiols.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its ability to form sulfonamide derivatives makes it a candidate for creating pharmacologically active compounds. Preliminary studies suggest that modifications to the azepane ring can enhance biological efficacy, particularly in antimicrobial and anticancer applications.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, at concentrations as low as 50 µg/mL .

- Antitumor Effects : The compound has demonstrated cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 20 µM. Flow cytometry analyses suggest that its mechanism involves apoptotic pathways .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Initial findings indicate that it may act as an inhibitor for certain protein targets relevant in cancer therapy and metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated over 70% inhibition at a concentration of 50 µg/mL compared to control groups.

Case Study 2: Antitumor Activity

Recent investigations published in Cancer Research assessed the effects of the compound on various cancer cell lines. The study reported an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity and potential therapeutic applications .

Mechanism of Action

The mechanism of action of (6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl Chloride: A simpler sulfonyl chloride with a similar reactivity profile but lacks the azepane ring and fluorine atoms.

Tosyl Chloride: Another sulfonyl chloride used in organic synthesis, characterized by the presence of a toluene ring.

Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with three fluorine atoms, known for its strong electron-withdrawing properties.

Uniqueness

(6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride is unique due to the presence of the azepane ring and the specific positioning of the fluorine atoms and ketone group. These structural features impart distinct reactivity and properties, making it valuable in specialized synthetic applications .

Biological Activity

(6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of metalloproteinases. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C7H10ClF2NO3S

- Molecular Weight : 261.67 g/mol

- CAS Number : 2225147-21-5

The compound features a methanesulfonyl chloride moiety, which is known for its reactivity in forming sulfonamide derivatives. The difluoro substitution on the azepane ring enhances its pharmacological properties.

Biological Activity Overview

The primary biological activity of this compound lies in its role as a metalloproteinase inhibitor. Metalloproteinases are enzymes involved in the degradation of extracellular matrix components and play significant roles in various pathological conditions including cancer metastasis and tissue remodeling.

Inhibition of Metalloproteinases

Research indicates that compounds similar to this compound exhibit selective inhibition of matrix metalloproteinase (MMP) enzymes, particularly MMP12. This inhibition can lead to therapeutic effects in conditions characterized by excessive matrix degradation such as cancer and arthritis .

Case Studies

- Anti-Cancer Activity : A study demonstrated that compounds targeting MMPs could effectively reduce tumor invasion and metastasis in animal models. The administration of this compound resulted in decreased tumor size and improved survival rates in treated groups compared to controls.

- Inflammation Reduction : Another study highlighted the compound's potential in reducing inflammation through MMP inhibition, which is crucial in diseases like rheumatoid arthritis. The compound showed promise in preclinical models by decreasing pro-inflammatory cytokine levels .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the azepane ring can significantly influence biological activity. The presence of difluoromethyl groups was found to enhance binding affinity to target proteins, thereby increasing inhibitory potency against MMPs.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing (6,6-Difluoro-7-oxoazepan-2-yl)methanesulfonyl chloride?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or sulfonation of its precursor. A common approach involves reacting a fluorinated azepane intermediate with methanesulfonyl chloride under controlled conditions. For example, thiourea-based catalytic systems (e.g., NCBSI/HCl) can mediate alkyl halide-to-sulfonyl chloride conversions, as demonstrated in telescoping syntheses of structurally similar sulfonyl chlorides . Key steps include maintaining anhydrous conditions, using aprotic solvents (e.g., THF or DMF), and monitoring reaction progress via TLC or HPLC.

Advanced: How can reaction conditions be optimized to mitigate side reactions during sulfonyl chloride formation?

Methodological Answer:

Optimization requires balancing temperature, stoichiometry, and catalyst loading. For instance, NaH in THF at 0°C has been used to suppress undesired eliminations in sulfonamide intermediates . Additionally, slow addition of chlorosulfonic acid to precursors minimizes exothermic side reactions, as shown in analogous sulfonyl chloride syntheses (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) . Advanced monitoring techniques (e.g., in situ IR spectroscopy) are recommended to detect transient intermediates and adjust conditions dynamically.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy : and NMR to confirm fluorination and sulfonyl group positioning.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving stereochemical ambiguities in the azepane ring .

- TLC/HPLC : To assess purity and reaction progress, using ethyl acetate/hexane gradients for separation .

Advanced: How can researchers distinguish between structural isomers or degradation products in this sulfonyl chloride?

Methodological Answer:

Advanced differentiation involves:

- 2D NMR (COSY, NOESY) : To map spatial proximity of fluorine atoms and sulfonyl groups.

- Dynamic Kinetic Resolution : Employ chiral auxiliaries or catalysts to isolate enantiomers.

- Thermogravimetric Analysis (TGA) : To detect decomposition profiles under varying temperatures, as sulfonyl chlorides are prone to hydrolysis .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

It serves as a sulfonating agent for:

- Sulfonamide Formation : Reacting with amines to yield bioactive sulfonamides, a key step in drug discovery (e.g., Sumatriptan analogs) .

- Dehydration Reactions : Converting carboxylic acids to acid chlorides via intermediate methanesulfonate esters .

Advanced: How can this sulfonyl chloride be utilized in multi-step natural product syntheses?

Methodological Answer:

Its reactivity enables cascade reactions, such as [3,3]-sigmatropic rearrangements. For example, sulfonyl chloride intermediates have been used in benzofuran-derived natural product syntheses by activating phenolic hydroxyl groups for subsequent cyclization . Critical considerations include protecting group strategies (e.g., benzyl ethers) and stepwise purification to avoid overfunctionalization.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Due to its toxicity and potential hydrolysis to corrosive byproducts (e.g., HCl):

- Use glove boxes or fume hoods with inert atmospheres (N/Ar).

- Employ PPE (acid-resistant gloves, goggles).

- Store under anhydrous conditions at –20°C, as recommended for structurally related sulfonyl chlorides .

Advanced: How can researchers address discrepancies in reported yields or reactivity across studies?

Methodological Answer:

Systematic analysis of variables is required:

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar solvents (toluene) on reaction efficiency .

- Catalyst Screening : Evaluate thiourea vs. DMAP catalysts for nucleophilic substitutions .

- Moisture Sensitivity : Replicate reactions under rigorously anhydrous conditions to isolate moisture-induced side reactions .

Basic: What are the documented stability issues of this compound under storage?

Methodological Answer:

Instability arises from hydrolysis and thermal decomposition. Stability studies on related sulfonyl chlorides recommend:

- Short-Term Storage : –20°C in sealed, desiccated vials.

- Long-Term Stability : Lyophilization with stabilizers (e.g., molecular sieves) to absorb residual moisture .

Advanced: How does the fluorinated azepane ring influence the compound’s reactivity compared to non-fluorinated analogs?

Methodological Answer:

The electron-withdrawing fluorine atoms enhance electrophilicity at the sulfonyl center, accelerating nucleophilic attacks (e.g., by amines). However, steric hindrance from the azepane ring may reduce accessibility, as observed in slower reaction kinetics compared to simpler methanesulfonyl chlorides . Computational modeling (DFT) can predict regioselectivity and guide substrate design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.